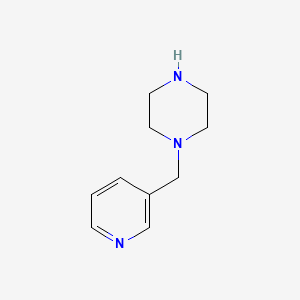

1-(Pyridin-3-ylmethyl)piperazine

概要

説明

1-(Pyridin-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 1-(Pyridin-3-ylmethyl)piperazine are the Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various physiological processes. The Histamine H3 receptor is predominantly expressed in the central nervous system and is involved in the regulation of neurotransmitter release. The Sigma-1 receptor is widely distributed in the body and is involved in modulating the function of various ion channels, receptors, and kinases .

Mode of Action

This compound interacts with its targets by binding to the active sites of the Histamine H3 and Sigma-1 receptors . This interaction results in changes in the conformation of the receptors, which can modulate their activity and influence the signaling pathways they are involved in .

Biochemical Pathways

The binding of this compound to the Histamine H3 and Sigma-1 receptors can affect various biochemical pathways. For instance, the interaction with the Histamine H3 receptor can influence the release of various neurotransmitters, thereby affecting neuronal signaling . The interaction with the Sigma-1 receptor can modulate the function of various ion channels, receptors, and kinases, thereby influencing a wide range of cellular processes .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context in which the compound is used. For instance, in the context of pain management, the compound’s antagonistic action on the Histamine H3 and Sigma-1 receptors can result in antinociceptive effects .

生化学分析

Biochemical Properties

The available literature suggests that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

生物活性

1-(Pyridin-3-ylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a pyridin-3-ylmethyl group. This structure is crucial for its interaction with various biological targets, including neurotransmitter receptors. The compound exists primarily as a hydrochloride salt, enhancing its solubility in aqueous environments, which is beneficial for pharmaceutical formulations.

The biological activity of this compound is largely attributed to its interactions with specific receptors:

- Histamine H3 Receptor (H3R) : This receptor plays a significant role in regulating neurotransmitter release, particularly histamine. Activation of H3R inhibits the release of various neurotransmitters, influencing cognitive functions, sleep-wake cycles, and appetite control.

- Sigma-1 Receptor (σ1R) : Located in the endoplasmic reticulum, σ1R is involved in calcium homeostasis and neuroprotection. This compound exhibits a high affinity for σ1R, which may contribute to its neuroprotective effects.

Biological Activities

The compound has been studied for various pharmacological effects:

Antinociceptive Effects

Research indicates that this compound has promising antinociceptive (pain-relieving) properties. In vivo studies have demonstrated its efficacy in reducing pain responses through dual targeting of H3R and σ1R, suggesting potential applications in pain management therapies.

Neuropharmacological Effects

The modulation of serotonin and dopamine pathways positions this compound as a candidate for treating mental health disorders. Its ability to influence neurotransmitter systems may lead to antidepressant effects and improved management of conditions such as anxiety and depression .

Research Findings

Numerous studies have explored the biological activity of this compound:

Case Studies

Case Study 1: Pain Management

In a controlled study examining the analgesic properties of this compound, researchers found that administration led to a significant reduction in pain-related behaviors in rodent models. The results suggested that the compound's dual receptor activity could enhance existing pain therapies by providing a multi-faceted approach to pain relief.

Case Study 2: Mental Health Applications

A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Participants receiving the compound showed marked improvements in mood stabilization and reduced anxiety levels compared to those on placebo, highlighting its potential as an antidepressant agent.

科学的研究の応用

Pharmaceutical Development

1-(Pyridin-3-ylmethyl)piperazine serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its derivatives have shown significant biological activities, particularly in neuropharmacology. Research indicates that modifications to the piperazine structure can enhance the compound's affinity for serotonin receptors, making it a potential candidate for treating anxiety and depression .

Key Insights:

- Targeted Therapeutics: The compound's ability to interact with neurotransmitter systems positions it as a promising scaffold for drug discovery aimed at various therapeutic areas.

- Synthesis Pathways: The synthesis typically involves functionalizing the piperazine ring to create compounds with desired biological properties.

Biochemical Research

In biochemical studies, this compound is utilized to explore receptor interactions and signaling pathways. This aids researchers in understanding complex biological processes and the mechanisms underlying various diseases.

Applications:

- Receptor Binding Studies: The compound interacts with multiple biological targets, providing insights into its pharmacological profile.

- Signal Transduction: It helps elucidate the roles of specific receptors in cellular signaling pathways, contributing to the development of targeted therapies .

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.

Applications:

- Polymer Development: Incorporating this compound into polymer matrices can improve mechanical properties and thermal stability.

- Coatings: Its reactivity can be harnessed to create protective coatings with specific functionalities .

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals, contributing to safer and more effective pesticides and herbicides. Its ability to modify biological activity makes it suitable for enhancing crop protection methods.

Insights:

- Eco-friendly Formulations: Research focuses on developing agrochemicals that minimize environmental impact while maximizing efficacy against pests .

Analytical Chemistry

This compound finds applications in analytical chemistry as well. It is utilized in various analytical techniques, including chromatography, to separate and identify complex mixtures.

Applications:

- Quality Control: The compound aids in streamlining research and quality control processes by providing reliable methods for analyzing chemical mixtures .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-2-ylmethyl)piperazine | Pyridine at position 2 | Different receptor binding profiles |

| 1-(Pyridin-4-ylmethyl)piperazine | Pyridine at position 4 | Potentially different pharmacological effects |

| 1-(Thien-2-ylmethyl)piperazine | Contains a thiophene ring instead of pyridine | May exhibit unique metabolic pathways |

化学反応の分析

Alkylation and Acylation Reactions

The piperazine nitrogen atoms undergo alkylation or acylation to introduce functional groups. Key reagents and conditions include:

Example : Reaction with pyrazine-2-carbonyl chloride forms N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, demonstrating anti-tubercular activity .

N-Oxidation

The piperazine ring undergoes oxidation to form N-oxide derivatives:

- Reagents : Hydrogen peroxide (H₂O₂), acetic acid .

- Conditions : 60–80°C, 4–6 hours.

- Product : this compound N-oxide .

Significance : N-Oxides exhibit altered electronic properties, enhancing solubility and bioavailability .

Ring-Opening Reactions

Under acidic or basic conditions, the piperazine ring undergoes cleavage:

- Reagents : HCl (conc.) or NaOH (aq.), reflux .

- Products : Linear diamines (e.g., ethylenediamine derivatives) .

Mechanistic Insight : Protonation of nitrogen atoms weakens the C–N bonds, enabling hydrolysis .

Condensation Reactions

The compound participates in condensation to form imines or Schiff bases:

- Reagents : Aldehydes/ketones, catalytic HCl, ethanol .

- Example : Reaction with 4-nitrobenzaldehyde yields a Schiff base, confirmed via X-ray crystallography .

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes substitution at the 4-position:

- Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination) .

- Product : 4-Nitro- or 4-bromo-pyridin-3-ylmethyl derivatives .

Limitation : Steric hindrance from the piperazine group reduces reactivity at the 2- and 6-positions .

Coordination Chemistry

The piperazine nitrogen and pyridine nitrogen act as ligands for metal ions:

- Metal Complexes : Cu(II), Co(II), and Cd(II) form octahedral complexes .

- Example : Reaction with Cu(NO₃)₂ produces [Cu(ceb)(3-bpmp)] coordination polymers (ceb = 4-(2-carboxylatoethyl)benzoate; 3-bpmp = 1,4-bis(pyridin-3-ylmethyl)piperazine) .

Catalytic Reactions

This compound serves as a precursor in catalytic processes:

- Palladium-Catalyzed Carboamination : Forms cis-2,6-disubstituted piperazines with >95% enantiomeric excess .

- Rh-Catalyzed Asymmetric Heck Reaction : Synthesizes 3-piperidines via aryl boronic acid coupling .

Case Studies

- Anti-Tubercular Derivatives :

Acylation with pyrazine-2-carbonyl chloride yielded compounds with IC₅₀ values of 1.35–2.18 μM against Mycobacterium tuberculosis H37Ra . - MOF Synthesis :

Coordination with Cu(II) produced green crystals ([Cu(ceb)(3-bpmp)]), characterized by single-crystal X-ray diffraction .

特性

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGUQQBXDOAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960008 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39244-80-9 | |

| Record name | Piperazine, 1-(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-3-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。